molecular formula C10H11N3S B2812003 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 313990-49-7

5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2812003
CAS RN: 313990-49-7
M. Wt: 205.28
InChI Key: MQZUQQWBBMVHFY-UHFFFAOYSA-N
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Description

5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol (5-EPDT) is a novel synthetic compound with a wide range of applications in scientific research. It is a sulfur-containing heterocyclic compound that can be synthesized in a number of ways. 5-EPDT has been used in studies related to biochemistry, physiology, and drug development.

Scientific Research Applications

Oxidative Stress Management

Studies have shown that thiazolo[3,2-b]-1,2,4-triazoles, a class of compounds related to 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol, exhibit protective effects against ethanol-induced oxidative stress in mouse brain and liver. These compounds were found to ameliorate peroxidative injury, suggesting their potential in controlling oxidative stress organ-selectively (Aktay, Tozkoparan, & Ertan, 2005).

Physical-Chemical Property Investigation

New derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols, including compounds structurally similar to this compound, have been synthesized and their physical-chemical properties studied. This research highlights the importance of these compounds in the development of new materials with potential applications in various industries (Khilkovets, 2021).

Anticancer Activity

Derivatives bearing the 1,2,4-triazole moiety have been explored for their anticancer activities. Specific compounds have shown promising results as epidermal growth factor receptor (EGFR) inhibitors, offering new avenues for cancer treatment (Karayel, 2021).

Antimicrobial and Antifungal Activities

Compounds structurally related to this compound have demonstrated significant antimicrobial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Koparır, Orek, Koparir, & Sarac, 2013).

Corrosion Inhibition

Research on benzimidazole derivatives, including triazole-thiol derivatives, has revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. This property is critical for protecting industrial materials against corrosion, thereby extending their lifespan and reducing maintenance costs (Yadav, Behera, Kumar, & Sinha, 2013).

properties

IUPAC Name

5-(4-ethylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-2-7-3-5-8(6-4-7)9-11-10(14)13-12-9/h3-6H,2H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZUQQWBBMVHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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